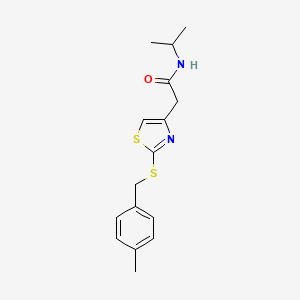

N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, which suggests that they undergo various chemical reactions within biological systems .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives have been shown to possess significant antimicrobial properties against a variety of bacterial and fungal strains . The compound could potentially be explored for its efficacy in inhibiting the growth of microbes such as Bacillus cereus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger.

Antitumor and Cytotoxic Activity

Some thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer . Research could be conducted to assess the antitumor and cytotoxic potential of this specific thiazole derivative.

Enzyme Modulation

Thiazole-based Schiff base compounds have been found to modulate the activity of various enzymes involved in metabolism . This suggests that the compound could be studied for its potential role in enzyme regulation.

Antioxidant Activity

Thiazoles are known to exhibit antioxidant properties, which are crucial in combating oxidative stress within biological systems . The compound’s effectiveness as an antioxidant could be another area of research interest.

Anti-inflammatory Activity

Due to the anti-inflammatory activities reported for thiazole derivatives , this compound might be investigated for its ability to reduce inflammation in various disease models.

Analgesic Properties

Thiazoles have been associated with analgesic effects . Research could explore whether this compound has pain-relieving properties.

Direcciones Futuras

Given the wide range of biological activities exhibited by thiazole derivatives, they are a promising area of research in medicinal chemistry and drug discovery . Future research could focus on synthesizing new thiazole derivatives with different substituents and evaluating their biological activities.

Propiedades

IUPAC Name |

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS2/c1-11(2)17-15(19)8-14-10-21-16(18-14)20-9-13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHCUORYSMTZMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2924543.png)

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)

![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrothiophene-2-carboxylate](/img/structure/B2924555.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2924556.png)

![N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2924559.png)

![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)